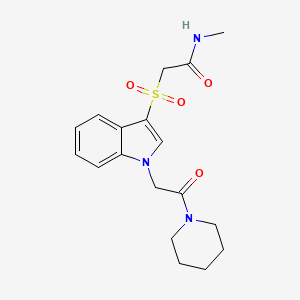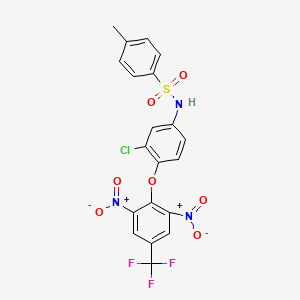
2-(2-Aminoethyl)sulphonylpyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is known for its unique structure, which includes a pyridine ring substituted with an aminoethyl group and a sulphonyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)sulphonylpyridine dihydrochloride typically involves the reaction of 2-chloropyridine with ethylenediamine, followed by sulphonation and subsequent conversion to the dihydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or ether, and reagents like sodium borohydride for reduction steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)sulphonylpyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The sulphonyl group can be reduced to a sulfide under specific conditions.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group may yield N-oxides, while reduction of the sulphonyl group can produce sulfides .
Scientific Research Applications
2-(2-Aminoethyl)sulphonylpyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)sulphonylpyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds with biological molecules, while the sulphonyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethyl)pyridine: Lacks the sulphonyl group, making it less versatile in certain reactions.
2-(2-Sulphonylethyl)pyridine: Lacks the aminoethyl group, affecting its biological activity.
2-(2-Aminoethyl)benzene sulphonamide: Contains a benzene ring instead of a pyridine ring, altering its chemical properties.
Uniqueness
2-(2-Aminoethyl)sulphonylpyridine dihydrochloride is unique due to the presence of both the aminoethyl and sulphonyl groups on the pyridine ring. This combination allows for a wide range of chemical reactions and biological activities, making it a valuable compound in various fields of research.
Properties
CAS No. |
947662-84-2 |
|---|---|
Molecular Formula |
C7H11ClN2O2S |
Molecular Weight |
222.69 g/mol |
IUPAC Name |
2-pyridin-2-ylsulfonylethanamine;hydrochloride |
InChI |
InChI=1S/C7H10N2O2S.ClH/c8-4-6-12(10,11)7-3-1-2-5-9-7;/h1-3,5H,4,6,8H2;1H |
InChI Key |
ZLDMOCOJQVRCHX-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)S(=O)(=O)CCN.Cl.Cl |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)CCN.Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/new.no-structure.jpg)
![2-(2-chlorophenyl)-N-[(phenylcarbamothioyl)amino]acetamide](/img/structure/B2599810.png)
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-(methylthio)benzamide](/img/structure/B2599814.png)

![2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2599817.png)

![N-(3-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2599821.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2599822.png)

![1-(Thiomorpholin-4-yl)-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2599824.png)


![N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-2-(pyridin-3-yl)acetamide](/img/structure/B2599831.png)
